molecular formula C12H16N2O5 B4201663 3-ethoxy-N-(2-methoxy-5-nitrophenyl)propanamide

3-ethoxy-N-(2-methoxy-5-nitrophenyl)propanamide

Cat. No.: B4201663
M. Wt: 268.27 g/mol
InChI Key: VRGXBWCXSYTTMT-UHFFFAOYSA-N
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Description

3-ethoxy-N-(2-methoxy-5-nitrophenyl)propanamide is an organic compound with the molecular formula C12H16N2O5 It is characterized by the presence of an ethoxy group, a methoxy group, and a nitro group attached to a phenyl ring, along with a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(2-methoxy-5-nitrophenyl)propanamide typically involves the following steps:

    Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, where the phenol derivative is treated with ethyl iodide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the formation of the propanamide moiety. This can be achieved by reacting the ethoxylated nitrophenol with 3-bromopropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(2-methoxy-5-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 3-ethoxy-N-(2-methoxy-5-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-ethoxypropanoic acid and 2-methoxy-5-nitroaniline.

Scientific Research Applications

3-ethoxy-N-(2-methoxy-5-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(2-methoxy-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-N-(2-methoxyphenyl)propanamide: Lacks the nitro group, which may result in different biological activities.

    3-ethoxy-N-(2-nitrophenyl)propanamide: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.

    3-methoxy-N-(2-methoxy-5-nitrophenyl)propanamide: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.

Uniqueness

3-ethoxy-N-(2-methoxy-5-nitrophenyl)propanamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, along with an ethoxy group and a propanamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethoxy-N-(2-methoxy-5-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-3-19-7-6-12(15)13-10-8-9(14(16)17)4-5-11(10)18-2/h4-5,8H,3,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGXBWCXSYTTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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